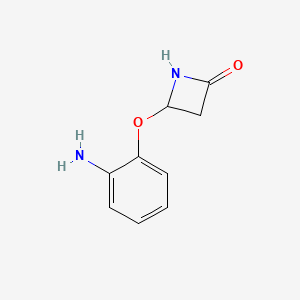

4-(2-Aminophenoxy)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Aminophenoxy)azetidin-2-one is a chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol It is a derivative of azetidin-2-one, which is a four-membered lactam ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenoxy)azetidin-2-one typically involves the reaction of 2-aminophenol with an appropriate azetidinone precursor. One common method is the nucleophilic substitution reaction where 2-aminophenol reacts with 4-chloroazetidin-2-one under basic conditions to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反応の分析

Reactivity of the Azetidinone Ring

The strained four-membered β-lactam ring in 4-(2-aminophenoxy)azetidin-2-one exhibits high reactivity, enabling ring-opening and functionalization:

-

Ring-Opening Reactions :

-

Functionalization at C-3 and C-4 :

Table 2: Reactivity Profile

| Reaction Type | Reagents/Outcome | Reference |

|---|---|---|

| Nucleophilic ring-opening | Morpholine → Morpholinoamide | |

| Hydrolysis | HCl/H₂O → β-amino acid derivative | |

| Schiff base formation | Benzaldehyde → Imine-linked azetidinone |

Stability and Degradation

-

Thermal Stability : The azetidinone ring decomposes above 200°C, forming imines and CO₂.

-

Photoreactivity : UV exposure triggers [2+2] cycloreversion, releasing ketene intermediates (Source ).

Computational Insights

Molecular docking studies suggest:

科学的研究の応用

Chemistry

In the field of chemistry, 4-(2-Aminophenoxy)azetidin-2-one is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives.

Common Reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives.

- Substitution: Various alkyl or acyl groups can be introduced via substitution reactions.

Biology

The biological significance of this compound is notable, particularly its role in enzyme inhibition and potential therapeutic applications.

Mechanism of Action:

The compound interacts with specific molecular targets such as histone deacetylase (HDAC) enzymes (HDAC6 and HDAC8). By inhibiting these enzymes, it alters histone acetylation patterns, impacting gene expression related to apoptosis and cell proliferation.

Biological Activities:

- Antitumoral Activity: Demonstrated efficacy in inducing apoptosis in cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma).

- Antimicrobial Activity: Effective against various bacterial strains.

- Antiviral Properties: Identified as having inhibitory activity against viruses like human cytomegalovirus (HCMV) and HIV-1 protease.

Research Findings

Several studies have highlighted the biological activity associated with this compound:

Cytotoxicity Studies

In vitro studies show significant cytotoxic effects on cancer cell lines:

- IC50 Values: For instance, one study reported an IC50 of 0.1 μM for a related azetidinone derivative on SiHa cells.

Apoptosis Induction

The compound activates apoptotic pathways through caspase-3 activation, suggesting its potential as an anticancer agent.

Gene Expression Modulation

Treatment with this compound leads to specific gene overexpression related to cytoskeletal regulation and apoptosis.

Data Tables

The following table summarizes the biological activities and associated findings for this compound:

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antitumoral | SiHa | 0.1 μM | |

| Cytotoxicity | B16F10 | Induces apoptosis | |

| Antimicrobial | Various bacteria | Effective against strains | |

| Antiviral | HCMV | Inhibitory activity |

Case Studies

Several case studies have focused on the therapeutic applications of azetidinone derivatives:

- A study demonstrated that specific azetidinone compounds could inhibit tumor growth in vivo by modulating HDAC activity, showcasing their potential as novel anticancer agents.

- Another investigation highlighted the antimicrobial properties of azetidinone derivatives against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.

作用機序

The mechanism of action of 4-(2-Aminophenoxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a mimic of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Similar Compounds

Azetidin-2-one: The parent compound, which is a four-membered lactam ring.

4-(2-Hydroxyphenoxy)azetidin-2-one: Similar structure but with a hydroxyl group instead of an amino group.

4-(2-Methoxyphenoxy)azetidin-2-one: Similar structure but with a methoxy group instead of an amino group

Uniqueness

4-(2-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

生物活性

4-(2-Aminophenoxy)azetidin-2-one is a compound that belongs to the class of azetidin-2-one derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with histone deacetylase (HDAC) enzymes, particularly HDAC6 and HDAC8. By inhibiting these enzymes, the compound alters histone acetylation patterns, leading to changes in gene expression that can affect various cellular processes, including apoptosis and cell proliferation.

Azetidin-2-one derivatives are characterized by their four-membered cyclic lactam structure, which contributes to their biological activity. These compounds have been shown to exhibit a range of pharmacological effects, including:

- Antitumoral Activity : Several studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

- Antiviral Properties : Some azetidinone derivatives have been identified as having antiviral activity against viruses like human cytomegalovirus (HCMV) and HIV-1 protease .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects on cancer cell lines, with IC50 values demonstrating its potency. For instance, one study reported an IC50 of 0.1 μM for a related azetidinone derivative on SiHa cells .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through caspase-3 activation, suggesting its potential as an anticancer agent .

- Gene Expression Modulation : Molecular analysis revealed that treatment with this compound leads to specific gene overexpression related to cytoskeletal regulation and apoptosis, further supporting its role in cancer therapy .

Data Tables

The following table summarizes the biological activities and associated findings for this compound:

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antitumoral | SiHa | 0.1 μM | |

| Cytotoxicity | B16F10 | Induces apoptosis | |

| Antimicrobial | Various bacteria | Effective against strains | |

| Antiviral | HCMV | Inhibitory activity |

Case Studies

Several case studies have focused on the therapeutic applications of azetidinone derivatives:

- A study demonstrated that specific azetidinone compounds could inhibit tumor growth in vivo by modulating HDAC activity, showcasing their potential as novel anticancer agents .

- Another investigation into the antimicrobial properties highlighted the efficacy of azetidinone derivatives against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

特性

IUPAC Name |

4-(2-aminophenoxy)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNCFNIALBXINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。